N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Description
N-[1-(2-Adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4,6-trimethylbenzenesulfonyl core linked to a 2-adamantylethyl group. The adamantyl moiety imparts rigidity and lipophilicity, which may enhance metabolic stability and influence interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2S/c1-12-5-13(2)21(14(3)6-12)25(23,24)22-15(4)20-18-8-16-7-17(10-18)11-19(20)9-16/h5-6,15-20,22H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQINVIEUVQMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-adamantyl ethylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The adamantyl group can undergo oxidation to form adamantanone derivatives, while reduction reactions can convert the sulfonamide group to corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted adamantane derivatives and sulfonamide analogs, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with active site residues . These interactions modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide and related sulfonamides:
Key Observations :
- Adamantyl vs. Trifluoromethylphenyl (m-3M3FBS) : The adamantyl group’s bulk and rigidity may improve membrane permeability compared to the planar CF3 group, which is smaller but highly electronegative. m-3M3FBS activates phospholipase C (PLC), suggesting that bulky sulfonamides can modulate enzymatic activity .
- Aminoethyl vs. Adamantylethyl: The aminoethyl group in 12a introduces polarity, likely increasing aqueous solubility but reducing lipophilicity. In contrast, the adamantylethyl group may favor blood-brain barrier penetration, making it relevant for neurological targets .
- Parent Compound (1c) : The unmodified sulfonamide (1c) lacks functionalization, limiting its biological activity but serving as a versatile synthetic precursor .
Physicochemical Properties
Lipophilicity and Solubility :
- Adamantyl derivatives are notoriously hydrophobic, which may limit aqueous solubility but enhance lipid bilayer penetration. This contrasts with polar analogs like 12a (logP likely lower due to NH2 group) or dimethoxyethyl derivatives (moderate logP due to ether groups) .
Thermal and Chemical Stability :
- Adamantane’s diamondoid structure confers exceptional thermal stability, which may translate to resistance to metabolic degradation. This contrasts with less rigid analogs like dimethoxyethyl derivatives .
Biological Activity
N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features an adamantyl group, which contributes to its hydrophobic characteristics, along with a sulfonamide moiety known for its biological activity. The chemical formula can be represented as:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or block receptor binding. The adamantyl group enhances binding affinity to hydrophobic pockets in proteins, which is critical for its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide structures exhibit significant antimicrobial activities. This compound has been investigated for its potential as an antibiotic or antifungal agent due to the inherent properties of the sulfonamide group.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Enzyme Inhibition | Blocks active sites of specific enzymes | |
| Antiproliferative | Potential use in cancer treatment |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans. The compound's mechanism involved competitive inhibition at the active sites of key enzymes responsible for cell wall synthesis and metabolic processes.
- Enzyme Interaction : Research involving enzyme kinetics showed that this compound could significantly reduce the activity of dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis. This inhibition suggests potential applications in developing new antibiotics targeting resistant strains.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug design. Its structural characteristics allow for modifications that enhance stability and bioavailability in pharmaceutical formulations. Additionally, its role as a ligand in catalytic systems highlights its versatility in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
